Cas no 106327-05-3 (2-(carboxymethyl)aminopropanoic acid)

2-(Carboxymethyl)aminopropanoic acid is a versatile organic compound featuring both carboxylic acid and amino functional groups, making it useful in chelation, synthesis, and biochemical applications. Its bifunctional structure allows for effective metal ion binding, particularly in buffer systems or as an intermediate in peptide modification. The compound’s stability and water solubility enhance its utility in aqueous reaction environments. Additionally, its compatibility with biological systems makes it suitable for pharmaceutical and enzymatic studies. The presence of reactive carboxyl and amino groups facilitates further derivatization, enabling tailored applications in coordination chemistry or polymer science. Its balanced properties offer reliability in both industrial and research settings.
2-(carboxymethyl)aminopropanoic acid structure
106327-05-3 structure
Product name:2-(carboxymethyl)aminopropanoic acid
CAS No:106327-05-3
MF:C5H9NO4
MW:147.129261732101
MDL:MFCD18824095
CID:127078
PubChem ID:2764308

2-(carboxymethyl)aminopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Alanine,N-(carboxymethyl)-
    • Alanine, N-(carboxymethyl)- (9CI)
    • DL-a-Iminopropioacetic acid
    • DL-Alanine,N-(carboxymethyl)-
    • 2-(carboxymethyl)aminopropanoic acid
    • DL-Alanine, N-(carboxymethyl)-
    • UNII-N9469FA47F
    • n-(carboxymethyl)alanine
    • AKOS006348460
    • Alanine, N-(carboxymethyl)-
    • Strombine, DL-
    • XYUPSBLFPTWJLC-UHFFFAOYSA-N
    • 106327-05-3
    • N9469FA47F
    • SCHEMBL1700840
    • Methyl iminodiacetic acid
    • 2-(carboxymethylamino)propanoic acid
    • MDL: MFCD18824095
    • Inchi: 1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
    • InChI Key: XYUPSBLFPTWJLC-UHFFFAOYSA-N
    • SMILES: C(CNC(C(O)=O)C)(O)=O

Computed Properties

  • Exact Mass: 147.05317
  • Monoisotopic Mass: 147.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.6Ų
  • XLogP3: -2.9

Experimental Properties

  • PSA: 86.63

2-(carboxymethyl)aminopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-268466-2.5g
2-[(carboxymethyl)amino]propanoic acid
106327-05-3
2.5g
$1871.0 2023-09-11
Enamine
EN300-268466-10.0g
2-[(carboxymethyl)amino]propanoic acid
106327-05-3
10.0g
$2980.0 2023-03-01
Enamine
EN300-268466-5.0g
2-[(carboxymethyl)amino]propanoic acid
106327-05-3
5.0g
$2369.0 2023-03-01
Enamine
EN300-268466-1g
2-[(carboxymethyl)amino]propanoic acid
106327-05-3
1g
$903.0 2023-09-11
Enamine
EN300-268466-1.0g
2-[(carboxymethyl)amino]propanoic acid
106327-05-3
1.0g
$903.0 2023-03-01
Enamine
EN300-268466-5g
2-[(carboxymethyl)amino]propanoic acid
106327-05-3
5g
$2369.0 2023-09-11
Enamine
EN300-268466-10g
2-[(carboxymethyl)amino]propanoic acid
106327-05-3
10g
$2980.0 2023-09-11

Additional information on 2-(carboxymethyl)aminopropanoic acid

Professional Introduction to 2-(carboxymethyl)aminopropanoic Acid (CAS No. 106327-05-3)

2-(carboxymethyl)aminopropanoic acid, with the chemical formula C₅H₁₁NO₃, is a significant compound in the field of pharmaceuticals and biotechnology. Its unique structure, featuring both carboxymethyl and amino functional groups, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention due to its potential applications in drug development, particularly in the design of novel therapeutic agents targeting neurological and metabolic disorders.

The chemical properties of 2-(carboxymethyl)aminopropanoic acid contribute to its utility as a building block in organic synthesis. The presence of both a carboxylic acid group and an amine group allows for facile reactions such as esterification, amidation, and condensation, enabling the construction of complex molecular architectures. These characteristics have made it a valuable reagent in the preparation of peptides, protease inhibitors, and other pharmacologically relevant compounds.

Recent advancements in the field of medicinal chemistry have highlighted the importance of 2-(carboxymethyl)aminopropanoic acid in the development of targeted therapies. For instance, researchers have explored its role in synthesizing small-molecule inhibitors for enzymes involved in cancer metabolism. Studies indicate that derivatives of this compound can modulate key metabolic pathways, such as glycolysis and glutaminolysis, which are often dysregulated in tumor cells. This has opened up new avenues for developing anticancer agents with improved selectivity and reduced side effects.

In addition to its applications in oncology, 2-(carboxymethyl)aminopropanoic acid has shown promise in the treatment of neurological disorders. Its structural features allow for interactions with specific neurotransmitter receptors and ion channels, making it a candidate for developing novel neuromodulators. Preliminary research suggests that certain derivatives may have potential benefits in managing neurodegenerative diseases such as Alzheimer's and Parkinson's by protecting against oxidative stress and inflammation.

The synthesis of 2-(carboxymethyl)aminopropanoic acid typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the reaction of acrylic acid with formaldehyde followed by ammonia treatment to introduce the amino group. This approach offers good yields and scalability, making it suitable for industrial production. Advances in catalytic methods have further optimized these processes, reducing waste and improving efficiency.

The pharmacokinetic profile of derivatives derived from 2-(carboxymethyl)aminopropanoic acid is another area of active investigation. Researchers are focusing on enhancing bioavailability and minimizing degradation by modifying the compound's structure. For example, incorporating hydrophobic groups can improve membrane permeability, while protecting groups can prevent premature hydrolysis in vivo. These modifications are crucial for developing drugs that can effectively reach their target sites and exert their therapeutic effects.

The safety profile of 2-(carboxymethyl)aminopropanoic acid is also a critical consideration in its application. While preliminary studies suggest that it is well-tolerated at moderate doses, further toxicological assessments are necessary to evaluate its long-term effects. Comprehensive characterization using cell-based assays and animal models will provide insights into its potential adverse reactions and help establish safe dosage ranges for clinical use.

The future prospects for 2-(carboxymethyl)aminopropanoic acid are promising, with ongoing research exploring its role in various therapeutic contexts. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery and development of novel derivatives with enhanced efficacy and safety profiles. As our understanding of biological systems continues to evolve, this compound is likely to play an increasingly important role in addressing complex diseases through innovative drug design strategies.

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